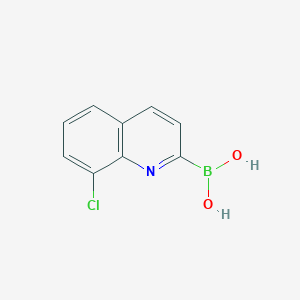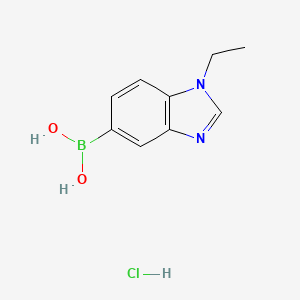
2-(Dihydroxyboranyl)-5-methoxypyridin-1-ium-1-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dihydroxyboranyl)-5-methoxypyridin-1-ium-1-olate is an organic compound that features a boron atom bonded to a pyridine ring. This compound is notable for its unique chemical structure, which includes both boronic acid and pyridinium functionalities. These features make it an interesting subject of study in various fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dihydroxyboranyl)-5-methoxypyridin-1-ium-1-olate typically involves the reaction of 5-methoxypyridine with boronic acid derivatives under controlled conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high efficiency .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions
2-(Dihydroxyboranyl)-5-methoxypyridin-1-ium-1-olate can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form borate esters.
Reduction: The pyridinium ring can be reduced under specific conditions to yield different derivatives.
Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions include borate esters, reduced pyridine derivatives, and various substituted pyridine compounds.
Aplicaciones Científicas De Investigación
2-(Dihydroxyboranyl)-5-methoxypyridin-1-ium-1-olate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(Dihydroxyboranyl)-5-methoxypyridin-1-ium-1-olate involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a potent inhibitor of enzymes that contain these functional groups in their active sites . This interaction can disrupt the normal function of the enzyme, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: Similar in its boronic acid functionality but lacks the pyridinium ring.
5-Methoxypyridine: Contains the pyridine ring but does not have the boronic acid group.
Boronic Acid-Functionalized Polymers: Used in similar applications but differ in their polymeric nature.
Uniqueness
2-(Dihydroxyboranyl)-5-methoxypyridin-1-ium-1-olate is unique due to its combination of boronic acid and pyridinium functionalities, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its simpler counterparts .
Propiedades
IUPAC Name |
(5-methoxy-1-oxidopyridin-1-ium-2-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO4/c1-12-5-2-3-6(7(9)10)8(11)4-5/h2-4,9-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYINXRDTBMYGJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=[N+](C=C(C=C1)OC)[O-])(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-Methyl-5-(pyrrolidin-1-yl)phenyl]boronic acid](/img/structure/B7955961.png)

![[2-(Cyclopentylsulfanyl)pyrimidin-5-yl]boronic acid](/img/structure/B7955968.png)

![[4-Cyano-3-(dimethylamino)phenyl]boronic acid](/img/structure/B7955974.png)

![{2-[Cyano(dimethylamino)methyl]phenyl}boronic acid](/img/structure/B7955985.png)
![{6-Chloroimidazo[1,2-a]pyridin-8-yl}boronic acid hydrochloride](/img/structure/B7955995.png)


![{5-[(Dimethylcarbamothioyl)oxy]pyridin-3-yl}boronic acid](/img/structure/B7956009.png)
